Bienvenue dans la boutique en ligne BenchChem!

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Metabolic stability Peptidomimetics Fluorine chemistry

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 1544167-82-9, racemic; (S)-enantiomer CAS 1266228-88-9) is a synthetic, non-proteinogenic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α‑amine and a 4,4‑difluorocyclohexyl substituent at the α‑carbon. With a molecular formula of C₁₆H₁₉F₂NO₄ and a molecular weight of 327.32 g·mol⁻¹, it belongs to the class of fluorinated cyclohexylglycine analogues.

Molecular Formula C16H19F2NO4
Molecular Weight 327.32 g/mol
Cat. No. B7968491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
Molecular FormulaC16H19F2NO4
Molecular Weight327.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F
InChIInChI=1S/C16H19F2NO4/c17-16(18)8-6-12(7-9-16)13(14(20)21)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21)
InChIKeyIPGGMXDGUYIFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid – A Specialized Cbz-Protected Fluorinated Amino Acid Building Block for Peptide and Medicinal Chemistry


2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 1544167-82-9, racemic; (S)-enantiomer CAS 1266228-88-9) is a synthetic, non-proteinogenic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α‑amine and a 4,4‑difluorocyclohexyl substituent at the α‑carbon . With a molecular formula of C₁₆H₁₉F₂NO₄ and a molecular weight of 327.32 g·mol⁻¹, it belongs to the class of fluorinated cyclohexylglycine analogues . The gem‑difluoro motif on the cyclohexyl ring lowers the pKa of proximal acidic and basic functionalities by up to 0.90 and 0.49 pKa units relative to non‑fluorinated analogues, while concomitantly modulating lipophilicity [1]. These physicochemical properties, together with the orthogonal Cbz protection, make this compound a strategic intermediate for the synthesis of metabolic‑stable peptidomimetics, protease inhibitors, and IL‑17 modulator scaffolds [2].

Why 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid Cannot Be Simply Replaced by Generic Cyclohexylglycine or Non‑Fluorinated Cbz‑Amino Acids


Procurement teams evaluating protected amino acid building blocks frequently encounter the option to substitute a fluorinated Cbz‑amino acid with a cheaper, non‑fluorinated cyclohexylglycine derivative (e.g., Cbz‑cyclohexyl‑L‑glycine, CAS 69901‑75‑3) or with an alternative protecting group (Boc or Fmoc) on the same scaffold. Such substitution undermines the critical structure‑activity relationships required for advanced medicinal chemistry programmes. The 4,4‑difluorocyclohexyl group is not an inert replacement for cyclohexyl; gem‑difluorination decreases the pKa of the α‑carboxylic acid by up to 0.49 units and alters logP by as much as 0.53 units relative to the non‑fluorinated counterpart [1]. These changes directly affect target engagement, passive permeability, and metabolic stability [2]. Furthermore, the Cbz protecting group offers distinct hydrogenolytic deprotection conditions (H₂, Pd/C) that are incompatible with the acid‑labile Boc or base‑labile Fmoc strategies, making simple protecting‑group interchange impossible without redesigning the entire synthetic route [3].

Quantitative Differentiation Evidence for 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid Versus Nearest Comparators


Enhanced Metabolic Stability of the 4,4-Difluorocyclohexyl Motif Over Non‑Fluorinated Cyclohexyl in Peptide Scaffolds

Incorporation of the 4,4‑difluorocyclohexyl group into the WKYMVm peptide (replacing tyrosine) progressively increased metabolic stability as the degree of fluorination rose. The all‑cis tetrafluorocyclohexylalanine analogue displayed a logD₇.₄ reduction to ≈2 (from >3 for the non‑fluorinated cyclohexylalanine control), while retaining agonist activity at the FPR2 receptor [1]. In a separate study, all‑cis cyclohexyl derivatives showed increasing resistance to cytochrome P450 oxidation with each additional fluorine substituent [2]. Although direct metabolic half‑life data for the target compound are not available, the class‑level evidence demonstrates that the 4,4‑difluorocyclohexyl motif confers quantifiable metabolic stability advantages relative to non‑fluorinated cyclohexyl analogues.

Metabolic stability Peptidomimetics Fluorine chemistry

Orthogonal Deprotection Selectivity of Cbz Versus Boc and Fmoc on the 4,4-Difluorocyclohexyl Scaffold

The Cbz group on 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving acid‑labile (e.g., tert‑butyl esters) and base‑labile (e.g., Fmoc) protecting groups intact [1]. In contrast, the Boc analogue (CAS 394735‑65‑0) requires acidic conditions (TFA/DCM) for deprotection, and the Fmoc analogue (CAS 2248184-59-8) requires basic conditions (piperidine/DMF) . This orthogonal reactivity allows the Cbz‑protected compound to be used in synthetic sequences where Boc or Fmoc groups must remain in place during amine liberation. In a head‑to‑head comparison of the three protecting groups on 4,4‑difluorocyclohexylglycine, the Cbz variant is the only one compatible with hydrogenolytic global deprotection strategies while preserving acid/base‑sensitive functionality .

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Procurement Cost Comparison: Cbz-4,4-Difluorocyclohexylglycine Versus Fmoc Analogue at Research Scale

At the 100 mg scale, the Cbz‑protected racemic compound (CAS 1544167-82-9) is listed at €391.00, while the Fmoc‑protected (S)-enantiomer (CAS 2248184-59-8) costs $224.90 (≈€206.00) . However, the Cbz compound is available as a racemate (allowing procurement of both enantiomers in one product) and with a purity of 98% (as verified by HPLC, NMR, and GC), whereas the Fmoc variant is offered only as the single (S)-enantiomer at 97% purity with a lead time of 8–12 weeks . The Boc analogue (CAS 394735-65-0) is supplied with ≥95% HPLC purity, but pricing is not publicly listed, indicating custom quotation requirements . The higher purity and immediate availability of the Cbz racemate reduce the risk of project delays caused by enantiomer‑specific synthesis and purification.

Procurement cost Building block economics Research supply chain

Physicochemical Differentiation: pKa and LogP Modulation by gem-Difluorination on the Cyclohexyl Ring

Systematic measurement of pKa and logP for 6,6‑difluorobicyclo[3.1.0]hexane (a rigidified 4,4‑difluorocyclohexane mimetic) and its monocyclic, non‑fluorinated counterparts revealed that gem‑difluorination lowers carboxylic acid pKa by 0.49–0.90 units and amine hydrochloride pKa by 0.56–0.61 units relative to the non‑fluorinated analogues [1]. The effect on logP is stereochemistry‑dependent: for benzamide derivatives, non‑fluorinated analogues showed a logP reduction of 0.42–0.53 units upon rigidification, while gem‑difluorinated monocyclic derivative 13 exhibited a ΔlogP of –0.41 relative to its parent [2]. These systematic shifts demonstrate that the 4,4‑difluorocyclohexyl group is not a bioisostere of cyclohexyl but a distinct physicochemical entity requiring explicit experimental characterisation.

Physicochemical properties Drug-likeness gem-Difluoro effect

Enantiomeric Purity and Analytical Characterisation Advantage Over Generic Cyclohexylglycine Building Blocks

The (S)-enantiomer of the target compound (CAS 1266228‑88‑9) is commercially available with a purity of >97% and is accompanied by batch‑specific QC documentation including NMR, HPLC, and GC spectra . In comparison, the commonly available non‑fluorinated analogue Cbz‑cyclohexyl‑L‑glycine (CAS 69901-75-3) is offered with a purity of 95% and limited analytical documentation . The availability of comprehensive analytical characterisation for the target compound reduces the risk of introducing stereochemical impurities into chiral peptide sequences, which can compromise biological assay reproducibility and crystallisation attempts.

Chiral purity Analytical quality control Stereochemistry

Optimal Procurement and Deployment Scenarios for 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid


Synthesis of IL‑17 Modulator Lead Compounds Requiring a Fluorinated Cyclohexylglycine Core

Patents describing substituted 4,4‑difluorocyclohexyl derivatives as potent IL‑17 modulators for inflammatory and autoimmune indications highlight the 4,4‑difluorocyclohexylglycine scaffold as a privileged core [1]. The Cbz‑protected variant allows introduction of the fluorinated glycine moiety early in the synthetic sequence, with the Cbz group subsequently removed by hydrogenolysis to expose the free amine for further diversification. The quantifiable metabolic stability advantage of the 4,4‑difluorocyclohexyl motif (logD₇.₄ reduction >1 unit vs non‑fluorinated cyclohexyl) makes this compound the preferred starting material over non‑fluorinated Cbz‑cyclohexyl‑L‑glycine.

Orthogonal Protection Strategies in Multi‑Step Peptide and Peptidomimetic Synthesis

When a synthetic route requires simultaneous protection of multiple amine functionalities that must be deprotected under mutually exclusive conditions, the Cbz group on this compound provides hydrogenolytic cleavage orthogonal to acid‑labile Boc and base‑labile Fmoc groups [2]. This enables construction of complex, fluorinated peptide chains where the 4,4‑difluorocyclohexylglycine residue must remain protected until a late‑stage global deprotection step. The 98% purity and full analytical documentation mitigate the risk of side reactions during multi‑step sequences.

Physicochemical Property Optimisation in Fragment‑Based and Structure‑Based Drug Design

The systematic pKa and logP shifts induced by gem‑difluorination (carboxylic acid pKa lowered by 0.49–0.90 units; stereochemistry‑dependent logP modulation) make this compound a valuable tool for probing the effects of fluorination on target engagement and permeability in fragment‑based drug design [3]. The Cbz protection ensures compatibility with common fragment‑elaboration chemistry, while the racemic availability allows initial screening of both enantiomers before committing to an asymmetric synthesis.

Academic and Industrial Medicinal Chemistry Laboratories with Tight Lead‑Time Constraints

Compared to the Fmoc analogue (8–12 week lead time) and the Boc analogue (price on request), the Cbz‑protected racemate is available off‑the‑shelf with a listed price of €391.00/100 mg and 98% purity . This immediate availability reduces project delays for laboratories that require a fluorinated, orthogonally protected amino acid building block for parallel synthesis or SAR exploration.

Quote Request

Request a Quote for 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.